1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that features a benzodioxole moiety fused with a triazole ring
Properties
CAS No. |
1038240-91-3 |
|---|---|
Molecular Formula |
C10H7N3O4 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-4-13(12-11-7)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,14,15) |
InChI Key |
YUYCLVNJAVSCHH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=C(N=N3)C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=C(N=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling of the Benzodioxole and Triazole Rings: The final step involves coupling the benzodioxole moiety with the triazole ring, often through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize recyclable heterogeneous catalysts to improve sustainability and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound’s effects are mediated through pathways involving caspase activation and mitochondrial membrane potential disruption .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
1-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid, potentially altering its solubility and interaction with biological targets.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a benzodioxole moiety and a triazole ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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